molecular formula C19H23Cl3N2O B11993600 N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide

N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide

Cat. No.: B11993600
M. Wt: 401.8 g/mol
InChI Key: XFZJTWISSZDBRZ-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide is a synthetic organic compound characterized by its complex structure, which includes a trichloromethyl group, a naphthylamine moiety, and a heptanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide typically involves multiple steps:

    Formation of the Trichloromethyl Intermediate: The initial step often involves the chlorination of a suitable precursor to introduce the trichloromethyl group.

    Naphthylamine Derivative Preparation: Separately, a naphthylamine derivative is synthesized, which will later be coupled with the trichloromethyl intermediate.

    Coupling Reaction: The trichloromethyl intermediate is then reacted with the naphthylamine derivative under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate for treating various diseases.

    Industry: Utilized in the development of specialty chemicals or as a component in complex formulations.

Mechanism of Action

The mechanism by which N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trichloromethyl group could play a role in the compound’s reactivity, while the naphthylamine moiety might be involved in binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butyramide
  • N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide

Uniqueness

N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the heptanamide chain may influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research contexts.

Properties

Molecular Formula

C19H23Cl3N2O

Molecular Weight

401.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide

InChI

InChI=1S/C19H23Cl3N2O/c1-2-3-4-5-13-17(25)24-18(19(20,21)22)23-16-12-8-10-14-9-6-7-11-15(14)16/h6-12,18,23H,2-5,13H2,1H3,(H,24,25)

InChI Key

XFZJTWISSZDBRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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